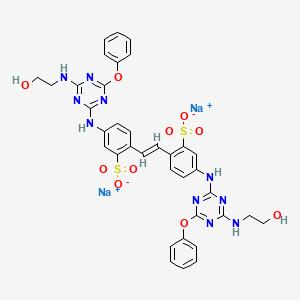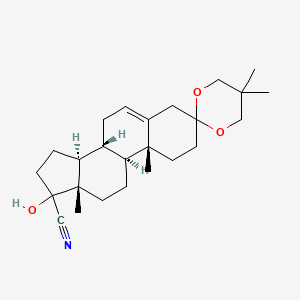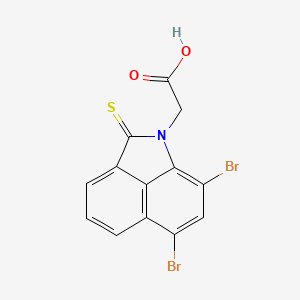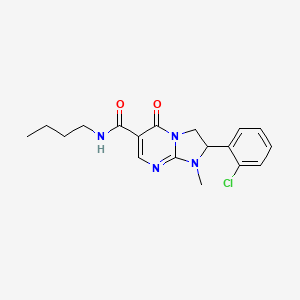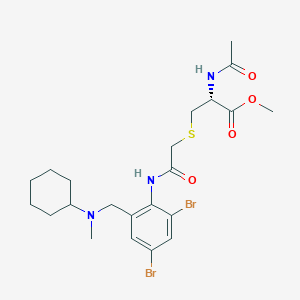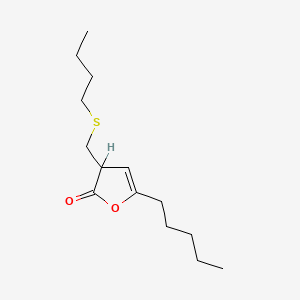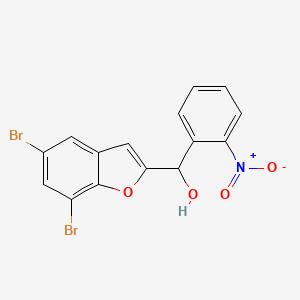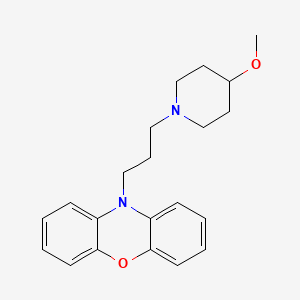
Cobalt, (ethanedioato(2-)-O,O')bis(3-methylbenzenamine)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- is a coordination compound that features cobalt as the central metal ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- typically involves the reaction of cobalt salts with ethanedioic acid (oxalic acid) and 3-methylbenzenamine (m-toluidine). The reaction is usually carried out in a solvent such as water or ethanol under controlled temperature and pH conditions to ensure the formation of the desired coordination complex .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Cobalt, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced, often resulting in the formation of different cobalt species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH, and solvent environments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state cobalt complexes, while substitution reactions can result in new coordination compounds with different ligands .
Scientific Research Applications
Cobalt, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Cobalt, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- involves its ability to coordinate with various substrates and catalyze chemical reactions. The cobalt center can undergo changes in oxidation state, facilitating redox reactions. Additionally, the ligands can participate in interactions with other molecules, influencing the overall reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) acetylacetonate: Another cobalt coordination compound with different ligands.
Cobalt(III) chloride: A simple cobalt salt with different chemical properties.
Cobalt(II) nitrate: A cobalt salt used in various chemical applications.
Uniqueness
Cobalt, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine)- is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. The presence of ethanedioic acid and 3-methylbenzenamine ligands allows for specific interactions and applications that may not be achievable with other cobalt compounds .
Properties
CAS No. |
80660-64-6 |
|---|---|
Molecular Formula |
C16H18CoN2O4 |
Molecular Weight |
361.26 g/mol |
IUPAC Name |
cobalt(2+);3-methylaniline;oxalate |
InChI |
InChI=1S/2C7H9N.C2H2O4.Co/c2*1-6-3-2-4-7(8)5-6;3-1(4)2(5)6;/h2*2-5H,8H2,1H3;(H,3,4)(H,5,6);/q;;;+2/p-2 |
InChI Key |
IVPNRODHUQIHPD-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC=C1)N.CC1=CC(=CC=C1)N.C(=O)(C(=O)[O-])[O-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



